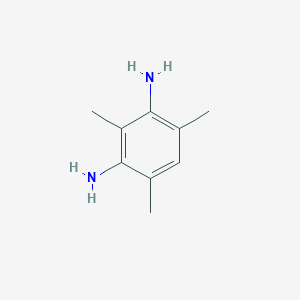

2,4-Diaminomesitylene

Description

Contextualization within Aromatic Diamines

Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring. These compounds are fundamental in the synthesis of a wide range of materials, most notably high-performance polymers. kpi.uathreebond.co.jp The reactivity and properties of aromatic diamines are influenced by the nature of the aromatic ring and the position of the amino groups.

2,4-Diaminomesitylene distinguishes itself from other aromatic diamines through the presence of three methyl groups on the benzene (B151609) ring. These methyl groups introduce significant steric hindrance around the amino groups. kpi.ua This steric bulk affects the molecule's reactivity, particularly in polymerization reactions. For instance, the reaction rate for forming polyamic acids, a precursor to polyimides, is lower for sterically hindered diamines like this compound compared to unhindered diamines. kpi.ua This is because the bulky methyl groups can physically obstruct the approach of reactants to the amino functional groups. kpi.uarsc.org

The electronic effects of the methyl groups, which are weakly electron-donating, also influence the basicity of the amino groups, a key factor in their nucleophilicity and reactivity in condensation polymerizations.

Significance in Contemporary Chemical Synthesis and Materials Science Research

The unique structure of this compound makes it a significant monomer in the synthesis of advanced polymers with tailored properties. lookchem.com Its primary application is in the production of high-performance polyimides and polyamides. kpi.ua

Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength, but their application can be limited by poor solubility and processability. kpi.uavt.edu Incorporating sterically hindered diamines like this compound into the polymer backbone is a successful strategy to enhance solubility. kpi.ua The methyl groups disrupt the close packing of polymer chains, which reduces intermolecular forces and allows solvents to penetrate more easily. kpi.uad-nb.info This improved solubility facilitates the processing of these polymers into useful forms like films and coatings without significantly compromising their high thermal stability. kpi.ua

In fact, the hindered rotation caused by the methyl groups ortho to the imide nitrogen can increase the glass transition temperature (Tg) of the resulting polyimides compared to those made from unhindered diamines. kpi.ua Research has shown that polyimides synthesized from this compound exhibit high glass transition temperatures, ranging from 252 to 398 °C, and demonstrate good thermal stability with minimal weight loss up to 400 °C. kpi.ua

Beyond polyimides, this compound is also utilized as a curing agent for epoxy resins. threebond.co.jpnasa.gov Curing agents, or hardeners, react with the epoxy prepolymer to form a crosslinked thermosetting polymer network. threebond.co.jpepo.org The structure of the amine curing agent is crucial in determining the final properties of the cured epoxy, such as its thermal and mechanical performance. epo.org The specific structure of this compound can influence the crosslink density and, consequently, the properties of the final cured material.

Overview of Research Trajectories for this compound

Current research involving this compound continues to explore its potential in creating novel materials with advanced properties. One major trajectory focuses on the synthesis of soluble and processable high-temperature polymers. kpi.uanih.gov Researchers are systematically varying the dianhydride co-monomers that react with this compound to fine-tune the properties of the resulting polyimides, such as their solubility in different organic solvents, thermal characteristics, and mechanical strength. kpi.ua For example, while polyimides derived from this compound and flexible dianhydrides are often soluble, those made with rigid dianhydrides can be insoluble. kpi.ua

Another area of investigation is its use in creating polymers for specific applications like gas separation membranes. The structure of the polymer, influenced by monomers like this compound, can create specific free volume architectures that are advantageous for separating certain gases. acs.orgsigmaaldrich.com For instance, polymers containing this compound have shown high selectivity for CO2/CH4 separation. acs.org

Furthermore, the use of this compound in the synthesis of other polymer systems, such as polyurethanes, is being explored. cnr.it Green chemistry approaches are also being applied, for example, in the direct conversion of this compound into dicarbamates using CO2-based intermediates. rsc.org These research efforts highlight the ongoing importance of this compound as a versatile building block for designing next-generation materials.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.224 g/mol |

| Melting Point | 89-91 °C |

| Boiling Point | 297.7 °C at 760 mmHg |

| Flash Point | 158.4 °C |

| Density | 1.051 g/cm³ |

| Water Solubility | 22.7 g/L at 20 °C |

This data is compiled from multiple sources. lookchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDSMYGTJDFNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184994 | |

| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-70-3 | |

| Record name | 2,4,6-Trimethyl-1,3-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3102-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOMESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3JRF5932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,4 Diaminomesitylene and Its Precursors

Precursor Synthesis: 2,4-Dinitromesitylene

The foundational step in producing 2,4-Diaminomesitylene is the dinitration of mesitylene (B46885) (1,3,5-trimethylbenzene). Achieving high yields and purity of 2,4-Dinitromesitylene requires precise control over reaction conditions.

The direct nitration of mesitylene is an electrophilic aromatic substitution reaction. The methyl groups on the mesitylene ring are activating, facilitating the introduction of nitro groups.

The combination of nitric acid and acetic anhydride (B1165640) is a widely used nitrating system. In this mixture, these reagents react to form acetyl nitrate, a potent electrophile. canterbury.ac.nz The reaction is believed to proceed through the in-situ generation of the nitronium ion (NO₂⁺), which is the active nitrating species that attacks the electron-rich aromatic ring of mesitylene. A solution of fuming nitric acid in a mixture of glacial acetic acid and acetic anhydride serves as an effective medium for this transformation. orgsyn.org The use of fuming nitric acid can significantly accelerate the reaction rate.

Temperature management is critical for controlling the selectivity of the nitration and preventing unwanted side reactions or over-nitration. A common laboratory procedure involves a multi-stage temperature profile. Initially, the reaction mixture containing mesitylene and acetic anhydride is cooled to below 10°C. orgsyn.org The nitrating solution is then added slowly, maintaining the temperature between 15°C and 20°C. orgsyn.org After the addition is complete, the mixture is allowed to stand at room temperature before being gently warmed to 50°C for a short period to ensure the reaction goes to completion. orgsyn.org

| Stage | Temperature Range | Purpose |

| Initial Cooling | Below 10°C | Preparation for exothermic addition of nitrating agent. orgsyn.org |

| Reagent Addition | 15°C to 20°C | Controlled introduction of the nitrating agent to manage the reaction rate. orgsyn.org |

| Warming | 50°C | To drive the reaction to completion. orgsyn.org |

Once the reaction is complete, a systematic workup procedure is employed to isolate and purify the 2,4-Dinitromesitylene. The cooled reaction mixture is first poured into a large volume of ice water. orgsyn.org The product is then extracted from the aqueous phase using a solvent such as ether. orgsyn.org The ethereal extract is washed with a sodium hydroxide (B78521) solution to remove acidic impurities. orgsyn.org After the ether is removed by distillation, the crude product can be further purified by steam distillation followed by recrystallization from methyl alcohol, yielding a pure, crystalline solid. orgsyn.org

Translating the synthesis of 2,4-Dinitromesitylene to an industrial scale introduces considerations for safety, efficiency, and cost-effectiveness. Traditional batch processing on a large scale can be hazardous due to the exothermic nature of nitration. nih.gov

Modern industrial approaches increasingly favor continuous flow chemistry, which offers significant safety and efficiency advantages. nih.govresearchgate.net Continuous flow reactors, such as series-tank or microreactors, allow for better temperature control, reduced reaction volumes at any given time, and stable process parameters. researchgate.netgoogle.com In one documented continuous process, mesitylene, sulfuric acid, nitric acid, and a solvent like dichloroethane are continuously fed into a series of reactors at a controlled temperature of 0–5°C. google.com This method allows for the recycling of waste acid and the solvent, reducing production costs and environmental impact. google.com The use of flow chemistry can achieve high conversion rates (>99%) and is considered a safer and more efficient procedure for nitration reactions. nih.gov

Nitration of Mesitylene: Optimized Reaction Conditions and Yield Enhancement

Reduction Methodologies for this compound Synthesis

The final step in the synthesis is the reduction of the two nitro groups of 2,4-Dinitromesitylene to amino groups. Several effective methods are available for this transformation.

A common and high-yielding method is catalytic hydrogenation. The reduction of 2,4,6-trimethyl-1,3-dinitrobenzene (an isomer of 2,4-Dinitromesitylene) has been successfully carried out using a nickel catalyst in an alcohol solvent under hydrogen pressure (1-3 MPa) at an elevated temperature (80°C). google.com This process has been reported to produce 2,4,6-trimethyl-m-phenylenediamine with a purity of 99.7% and a yield of 94.7%. google.com Other common catalysts for the reduction of nitroaromatics include palladium on carbon or Raney nickel.

Alternative reduction methods have also been explored. For instance, the reduction of trinitromesitylene to the corresponding triamine has been achieved using sodium borohydride (B1222165) in the presence of copper(II) acetate (B1210297) in an aqueous ethanol (B145695) solution, affording the product in an 80% yield. psu.edu

| Method | Reagents/Catalyst | Solvent | Reported Yield |

| Catalytic Hydrogenation | Nickel Catalyst, H₂ | Methanol (B129727) | 94.7% google.com |

| Chemical Reduction | Sodium Borohydride, Copper(II) Acetate | Aqueous Ethanol | 80% psu.edu |

Catalytic Hydrogenation using Noble Metal Catalysts (e.g., palladium on carbon)

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatic compounds to their corresponding amines. Palladium on carbon (Pd/C) is a prominent catalyst in this process due to its high activity and efficiency. wikipedia.orgmasterorganicchemistry.com The reaction involves the addition of hydrogen (H₂) across the nitro groups in the presence of the Pd/C catalyst. masterorganicchemistry.com Typically, these reactions are conducted by dissolving the nitroaromatic compound in a suitable solvent and introducing the catalyst. commonorganicchemistry.com Hydrogen gas is then supplied to the system, often at atmospheric or slightly elevated pressures. u-tokyo.ac.jp

The general procedure for such a hydrogenation involves creating a slurry of the substrate and the catalyst in a solvent like ethanol or methanol, followed by the introduction of hydrogen gas. commonorganicchemistry.comu-tokyo.ac.jp The catalyst, typically with a palladium loading of 5% to 10%, facilitates the reduction on its active surface. wikipedia.org Protic solvents are often preferred as they can accelerate the rate of hydrogenation. u-tokyo.ac.jp Upon completion of the reaction, the heterogeneous catalyst can be easily removed by filtration. commonorganicchemistry.com

Key aspects of catalytic hydrogenation with Pd/C include:

High Selectivity: Pd/C is known for its ability to selectively reduce nitro groups without affecting the aromatic ring.

Mild Conditions: The reaction can often be carried out at room temperature and atmospheric pressure, although elevated pressures can be used to increase the reaction rate. commonorganicchemistry.com

Catalyst Handling: Care must be taken when handling Pd/C as it can be pyrophoric, especially after use when it has adsorbed hydrogen. commonorganicchemistry.comu-tokyo.ac.jp

Alternative Reduction Systems (e.g., Raney nickel, granulated tin with HCl)

While noble metal catalysts are highly effective, alternative reduction systems are also utilized, offering different advantages in terms of cost and reactivity.

Raney Nickel: This catalyst, primarily composed of a fine-grained nickel-aluminum alloy, is a popular choice for the hydrogenation of nitro compounds. mdma.ch It is particularly effective for various industrial applications, including the conversion of 2,4-dinitrotoluene (B133949) to 2,4-toluenediamine, a process analogous to the synthesis of this compound. The high surface area of Raney nickel, often described as "spongy nickel," provides numerous active sites for the reaction. The reduction with Raney nickel is typically carried out with hydrogen gas in a suitable solvent. commonorganicchemistry.com In some procedures, a hydrogen donor like hydrazinium (B103819) monoformate can be used in conjunction with Raney nickel at room temperature, leading to rapid reductions. mdma.ch

Granulated Tin with HCl: The reduction of aromatic nitro compounds using a metal in the presence of a strong acid is a classic synthetic method. The reaction of granulated tin with concentrated hydrochloric acid produces the necessary reducing agent in situ. reddit.com This method is effective for the conversion of nitroarenes to anilines. scispace.com The process involves the transfer of electrons from the metal to the nitro group, with the acid providing the necessary protons. sciencemadness.org While effective, this method can sometimes be challenging to work up due to the formation of tin salts. reddit.com

| Reduction System | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas, room temperature, atmospheric or elevated pressure, protic solvent | High selectivity, mild reaction conditions, easy catalyst removal | Cost of palladium, pyrophoric nature of the catalyst |

| Alternative Hydrogenation | Raney Nickel | H₂ gas or hydrogen donor, room temperature or elevated temperature, solvent | Cost-effective compared to noble metals, high activity | Can be pyrophoric, requires careful handling |

| Metal/Acid Reduction | Granulated Tin and Hydrochloric Acid (HCl) | Reflux temperature | Strong reducing power, readily available reagents | Messy workup due to the formation of metal salts |

Optimization of Reaction Parameters for High Yield and Purity

Achieving high yield and purity in the synthesis of diaminomesitylene is critical for its subsequent applications. A patented process for the synthesis of the closely related compound, 2,4,6-trimethyl-m-phenylenediamine, provides insight into the optimization of reaction parameters. In this process, the hydrogenation of the corresponding dinitro compound using a nickel catalyst in a methanol solvent resulted in a yield of 94% and a purity of 99.5%. google.com

The key parameters that were optimized include:

Temperature: The reaction was initiated at 60°C and maintained at 80°C. google.com

Pressure: The hydrogenation pressure was controlled between 1 and 3 MPa. google.com

Reaction Time: After the addition of hydrogen was complete, the reaction was maintained for an additional hour to ensure full conversion. google.com

Solvent: Methanol was used as the solvent, which was later removed during the workup. google.com

Catalyst Loading: A specific amount of nickel catalyst was used in relation to the starting material. google.com

Following the reaction, the product was isolated by sloughing off the methanol, followed by cooling crystallization and filtration to obtain the high-purity diamine. google.com

| Parameter | Optimized Value | Impact on Synthesis |

|---|---|---|

| Yield | 94% | Maximizes the amount of desired product obtained from the starting material. |

| Purity | 99.5% | Ensures the final product is free from significant impurities, which is crucial for subsequent reactions. |

| Catalyst | Nickel Catalyst | Provides a cost-effective and efficient alternative to noble metal catalysts. |

| Solvent | Methanol | Acts as a suitable medium for the reaction and facilitates product isolation. |

| Temperature | 80°C | Ensures a sufficient reaction rate without leading to undesirable side reactions. |

| Pressure | 1-3 MPa | Provides an adequate supply of hydrogen for the reduction process. |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for the synthesis of chemicals, including the precursors for isocyanates derived from this compound. These approaches focus on avoiding hazardous reagents like phosgene (B1210022) and utilizing renewable or less toxic feedstocks. nih.govresearchgate.net

Non-Phosgene Routes for Isocyanate Precursors

The traditional synthesis of isocyanates involves the use of highly toxic phosgene gas. nih.govresearchgate.net Non-phosgene routes offer a safer and more environmentally friendly alternative. cas.cn One of the most promising non-phosgene methods is the synthesis of carbamates from amines, which can then be thermally decomposed to yield the desired isocyanate. nih.gov This approach has been successfully applied to various aromatic diamines.

The reaction of an amine with a dialkyl carbonate, such as dimethyl carbonate (DMC), is a key step in many non-phosgene routes. nih.gov This reaction, known as methoxycarbonylation, produces the corresponding carbamate. iupac.org The use of DMC is advantageous as it is a non-toxic and biodegradable reagent. nih.gov

Utilization of CO2-based C1 Sources (e.g., methyl formate (B1220265), dimethyl carbonate)

A significant advancement in green chemistry is the utilization of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis. cnr.it Both methyl formate and dimethyl carbonate can be produced from CO₂. researchgate.netrsc.org This allows for the incorporation of a greenhouse gas into valuable chemical products, contributing to a more sustainable chemical industry.

The oxidative carbonylation of this compound with methyl formate (MF) has been demonstrated as a viable non-phosgene route to produce the corresponding dicarbamate, which is a precursor to isocyanates. cnr.itresearchgate.net This reaction is typically catalyzed by palladium-based systems. researchgate.net The use of CO₂-derived methyl formate provides a greener pathway for the synthesis of these important intermediates. researchgate.netresearchgate.net

Similarly, dimethyl carbonate (DMC), which can be synthesized directly from CO₂ and methanol, serves as an excellent reagent for the synthesis of carbamates from amines. rsc.org The reaction of aromatic amines with DMC can be catalyzed by various compounds, including lead-based catalysts, to achieve high yields of the desired carbamate. iupac.org

| Approach | Key Reagent | CO₂-based Source | Intermediate Product | Significance |

|---|---|---|---|---|

| Non-Phosgene Route | Methyl Formate (MF) | Yes | Dicarbamate | Avoids the use of toxic phosgene and utilizes a renewable C1 source. cnr.itresearchgate.net |

| Non-Phosgene Route | Dimethyl Carbonate (DMC) | Yes | Carbamate | Employs a non-toxic and biodegradable reagent derived from CO₂. nih.goviupac.orgrsc.org |

Molecular Structure and Crystallographic Investigations of 2,4 Diaminomesitylene

Crystal Structure Determination

The crystal structure of 2,4-Diaminomesitylene (systematic name: 2,4,6-trimethylbenzene-1,3-diamine) has been resolved through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system. researchgate.net The specific space group identified is P2₁/c, which is a common setting for space group number 14. nih.gov This determination is crucial as the space group defines the symmetry elements present within the crystal lattice, including screw axes and glide planes, which dictate the packing of the molecules. researchgate.netnih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal, have been precisely measured. researchgate.netnih.gov There are four molecules (Z = 4) contained within each unit cell. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 8.1735 |

| b (Å) | 12.9313 |

| c (Å) | 8.7300 |

| β (°) | 105.803 |

| Z | 4 |

Analysis of Molecular Conformation and Planarity

Analysis of the crystal structure reveals that the this compound molecule is nearly planar. researchgate.net The deviation of the non-hydrogen atoms from a mean plane is minimal, with a calculated root-mean-square (r.m.s.) deviation of 0.025 Å. researchgate.net This high degree of planarity suggests significant sp² character and electron delocalization across the benzene (B151609) ring and the attached amino groups. The positions of the methyl and amino substituents on the benzene ring create a sterically crowded environment, which influences the fine details of its conformation and intermolecular interactions. researchgate.net

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in the crystal, or crystal packing, is governed by a combination of intermolecular forces. In the case of this compound, hydrogen bonding and C—H⋯π interactions are the dominant forces that build the extended solid-state structure. researchgate.net

The primary intermolecular interaction responsible for the initial assembly of molecules is N—H⋯N hydrogen bonding. researchgate.net These bonds link individual molecules together to form one-dimensional, zigzag chains that propagate along the b-axis of the unit cell. researchgate.net An interesting structural feature is that despite the presence of two amino groups with a total of four N-bonded hydrogen atoms, only one of these hydrogen atoms participates in this hydrogen-bonding network. researchgate.net This is likely a consequence of steric hindrance from the adjacent methyl groups, which restricts the approach of neighboring molecules. researchgate.net

Crystallographic Data Refinement and Validation

The quality and reliability of the determined crystal structure are assessed through various refinement parameters. The refinement of the this compound structure was performed on F², and the final R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was R[F > 2σ(F)] = 0.049. researchgate.net This low R-value indicates a good fit of the model to the observed data. The goodness-of-fit (S) parameter was 0.88. researchgate.net The data collection yielded 1953 independent reflections, and the structural model was refined using 101 parameters. researchgate.net

| Parameter | Value |

|---|---|

| Refinement on | F² |

| R[F > 2σ(F)] | 0.049 |

| Goodness-of-fit (S) | 0.88 |

| Independent reflections | 1953 |

| Parameters | 101 |

Reactivity and Mechanistic Studies of 2,4 Diaminomesitylene

Amination Reactions involving 2,4-Diaminomesitylene

The introduction of an additional amino group to the this compound scaffold to form 2,4,6-trimethylbenzene-1,3,5-triamine is a key transformation. Direct amination of the sterically hindered aromatic ring is challenging. A successful synthetic route involves a nitration-reduction sequence starting from mesitylene (B46885) (1,3,5-trimethylbenzene).

This multi-step synthesis proceeds as follows google.com:

Trinitration: Mesitylene is treated with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The strong directing effect of the three methyl groups facilitates the introduction of three nitro groups onto the aromatic ring, yielding 1,3,5-trimethyl-2,4,6-trinitrobenzene.

Reduction: The resulting trinitro compound is then subjected to reduction. A common and effective reducing agent for this transformation is hydrazine hydrate in the presence of a catalyst. This step converts the three nitro groups (-NO₂) into amino groups (-NH₂), affording the final product, 2,4,6-trimethylbenzene-1,3,5-triamine google.com.

While not a direct amination of this compound, this process represents a viable method for producing the corresponding triamino derivative, highlighting a pathway to increase the density of nitrogen-containing functional groups on the mesitylene core.

Carbonylation Reactions

Carbonylation reactions provide a pathway to convert the amino groups of this compound into valuable carbamate derivatives, which are precursors for isocyanates in non-phosgene routes. Both oxidative carbonylation using carbon monoxide and reactions with low-molecular-weight carbamates have been explored.

Oxidative carbonylation is a prominent method for converting aromatic diamines into their corresponding dicarbamates. The reaction involves treating the diamine with carbon monoxide and an alcohol in the presence of a catalyst and an oxidant. Research on analogous compounds like toluene-2,4-diamine (TDA) and 4,4'-methylenedianiline (MDA) has been extended to include this compound researchgate.net. A significant challenge in this process is the formation of urea-based polymers as side products, which can drastically reduce the dicarbamate yield rsc.org.

The success of oxidative carbonylation heavily relies on the choice of the catalytic system. Palladium-based catalysts are most commonly employed for this transformation.

Supported Palladium Catalysts (e.g., Pd/Al₂O₃, Pd/SiO₂): Heterogeneous catalysts, where palladium is dispersed on a solid support, offer advantages in terms of catalyst separation and reuse. Alumina (Al₂O₃) and silica (SiO₂) are common supports that provide high surface area and thermal stability, enhancing the dispersion and longevity of the palladium particles scispace.comsamaterials.com. While activated carbon has been shown to be a superior support to silica or alumina for some oxidative carbonylation reactions, the choice of support is crucial and can significantly affect catalyst activity and product selectivity scispace.com.

The general catalytic cycle for palladium-catalyzed oxidative carbonylation of an amine is believed to involve the formation of a palladium-carbamoyl intermediate, followed by reductive elimination to form the carbamate product and Pd(0). The role of the co-catalyst or oxidant is to regenerate the active Pd(II) species mdpi.com.

The oxidative carbonylation of diamines is a complex process with a network of competing reactions. The desired product is the dicarbamate, but several side products can form, reducing efficiency.

Reaction Network:

Mono-carbamate Formation: The first step is the carbonylation of one amino group to form the mono-carbamate.

Dicarbamate Formation: The second amino group of the mono-carbamate is subsequently carbonylated to yield the target dicarbamate.

Urea Formation: A significant side reaction involves the reaction between an isocyanate intermediate (formed in situ) or a carbamate with an unreacted amino group, leading to the formation of urea linkages commonorganicchemistry.commdpi.com. This can lead to the formation of oligomeric or polymeric urea byproducts, which is a major challenge in achieving high dicarbamate yields rsc.org.

N-Formylation: N-formylation of the amine can occur as an undesired side reaction. This can happen through the reaction of the amine with formic acid, which may be present as an impurity or formed from the alcohol solvent under oxidative conditions researchgate.net. The mechanism typically involves the nucleophilic attack of the amine on the formyl source researchgate.netmdpi.com.

For the carbonylation of 2,4-diaminotoluene, a structurally similar compound, the primary by-product was identified as the mono-carbonylated product, indicating that the second carbonylation step can be slower or more challenging.

| Reactant/Intermediate | Reaction Pathway | Product | Significance |

| This compound | First Carbonylation | Mono-carbamate | Intermediate |

| Mono-carbamate | Second Carbonylation | Dicarbamate | Desired Product |

| Isocyanate Intermediate + Amine | Condensation | Urea Linkage | Major Side Reaction |

| Amine + Formyl Source | N-Formylation | N-formyl derivative | Minor Side Product |

The catalyst support is not merely an inert carrier for the active metal but plays a crucial role in modulating the catalyst's activity and selectivity. Studies on the oxidative carbonylation of aromatic diamines have shown that oxide supports can significantly influence the product distribution researchgate.net.

ZrO₂ and SiO₂: Using supports like zirconia (ZrO₂) and silica (SiO₂) has been found to partially suppress undesired side reactions, leading to higher yields of the target dicarbamate and a related tetracarbamate side product researchgate.net. The nature of the support affects the ratio of these products.

CeO₂: Ceria (CeO₂) has been identified as a particularly effective support material. A Pd/CeO₂ catalyst acts as a dual-functional system that not only catalyzes the carbonylation but also actively suppresses the formation of urea polymers rsc.org. The high oxygen storage capacity and redox properties of ceria facilitate a superior methoxylation reactivity. This enhanced methoxylation helps to efficiently convert urea-type intermediates that would otherwise accumulate and form polymers, thereby channeling the reaction towards the desired dicarbamate product rsc.org. This synergistic effect between palladium and the ceria support is pivotal for achieving high selectivity in dicarbamate synthesis.

| Catalyst Support | Observed Effect | Proposed Reason | Reference |

| ZrO₂, SiO₂ | Suppression of side reactions, improved dicarbamate yield. | Altered surface properties and metal-support interactions. | researchgate.net |

| CeO₂ | Significant suppression of urea polymer formation. | Dual-functionality: enhanced methoxylation of urea intermediates. | rsc.org |

An alternative, phosgene-free route to dicarbamates involves the reaction of a diamine with a low-molecular-weight carbamate, such as ethyl carbamate. This method avoids the direct use of toxic carbon monoxide gas. This synthetic protocol has been successfully applied to the synthesis of dicarbamates from various diamines, including this compound google.com.

The reaction is typically carried out at elevated temperatures using a catalyst. Hierarchical TS-1 (HTS-1) zeolite has been identified as an effective catalyst for this transformation google.comacs.org. The acidic sites on the zeolite are believed to promote the reaction efficiently acs.org.

Two primary mechanisms have been proposed for this reaction: the transesterification pathway and the alcoholysis pathway. For the carbonylation of diamines with ethyl carbamate over zeolite catalysts, experimental evidence points towards the alcoholysis pathway google.comacs.org. This mechanism involves two main steps:

The amino group of the diamine attacks the carbonyl carbon of ethyl carbamate, leading to the formation of a substituted urea intermediate and the elimination of an alcohol molecule.

The urea intermediate is then attacked by an alcohol molecule (ethanol in this case), which results in the formation of the N-substituted carbamate and the elimination of an ammonia molecule acs.org.

This route offers an attractive alternative to oxidative carbonylation, particularly due to its milder conditions and different mechanistic pathway.

Carbonylation with Low-Molecular-Weight Carbamates (e.g., ethyl carbamate)

Proposed Reaction Mechanisms (e.g., transesterification pathway, alcoholysis pathway via urea intermediate)

The formation of carbamates from diamines like this compound can proceed through several proposed mechanistic pathways. These reactions are crucial for the synthesis of polyurethanes and other important polymers. Two prominent proposed mechanisms are the transesterification pathway and the alcoholysis pathway, which may proceed via a urea intermediate.

Transesterification Pathway:

In the transesterification pathway, a primary amine reacts with a carbonate, such as dimethyl carbonate (DMC), to form a carbamate. This process is essentially an exchange of the alkoxy group of the carbonate with the amino group. The reaction can be catalyzed by either a base or a catalyst. The general trend observed is that more sterically hindered alkoxides are better leaving groups, facilitating the reaction. For instance, the reaction of an amine with a sterically hindered dialkyl carbonate can lead to a high yield of the corresponding carbamate. It has been noted that sterically hindered carbamates can be synthesized in high yields through the transesterification of methyl carbamate with a sterically hindered alcohol.

The reaction of amines with reactive carbamates can also lead to the formation of ureas. For this purpose, isopropenyl carbamates are particularly effective as they react irreversibly. While phenyl carbamates are also used, their reactions are more susceptible to reversibility and the formation of side-products.

Alcoholysis Pathway via Urea Intermediate:

An alternative pathway for carbamate synthesis involves the initial formation of a urea derivative, followed by alcoholysis. The synthesis of urea can be achieved through various methods, including the reaction of an amine with an isocyanate. Another common method involves the use of carbonyldiimidazole (CDI) as a phosgene (B1210022) equivalent. The order of reagent addition is critical in this process to prevent the formation of symmetrical urea by-products.

Once the urea is formed, it can undergo alcoholysis to yield a carbamate. This pathway is particularly relevant in contexts where isocyanates are generated in situ. For example, the Curtius rearrangement of a carboxylic acid can produce an isocyanate, which is then trapped by an amine to form a urea. Subsequent reaction with an alcohol would lead to the carbamate.

The synthesis of ureas and carbamates can also be achieved from carbamic acids, which are derived from the reaction of amines with carbon dioxide. Carbamic acids from primary amines can react to form isocyanates in situ, which then react with other amines to produce ureas. Carbamic acids from secondary amines can react with activated alcohols via an SN2 mechanism to generate carbamates acs.org.

| Pathway | Key Reactants | Intermediate (if any) | Product | Key Features |

| Transesterification | Diamine, Dialkyl Carbonate | - | Dicarbamate | Favored by sterically hindered leaving groups on the carbonate. |

| Alcoholysis via Urea | Diamine, Carbonyl Source | Diisocyanate/Urea | Dicarbamate | Can involve in situ generation of isocyanates. |

Catalysis in Carbamate Formation (e.g., hierarchical TS-1 catalysts)

Hierarchical zeolites, particularly titanium silicalite-1 (TS-1), have emerged as effective catalysts for various organic transformations, including the formation of carbamates. These materials possess a unique combination of micropores and mesopores, which enhances mass transport and accessibility of active sites, making them superior to conventional microporous zeolites.

Hierarchical TS-1 zeolites are synthesized to have a large surface area and a biporous structure, consisting of zeolitic micropores and secondary mesopores fau.de. The active sites in these catalysts are primarily Lewis acidic sites associated with isolated titanium species (e.g., [TiO4]) within the zeolite framework fau.de. The presence of both weak and strong acid sites has been identified, with weak acid sites playing a significant role in certain reactions researchgate.net.

In the context of carbamate synthesis, hierarchical TS-1 catalysts have demonstrated high activity and selectivity. For example, in the synthesis of cyclic carbonates from epoxides and CO2, the hierarchical structure facilitates the diffusion of reactants and products, leading to enhanced catalytic performance researchgate.net. The catalytic mechanism in these reactions often involves the activation of the reactants at the titanium active sites. The Lewis acidity of the titanium centers is crucial for activating the carbonyl group of reactants like carbonates or urea, making them more susceptible to nucleophilic attack by the amine.

The enhanced performance of hierarchical TS-1 is attributed to several factors:

Improved Mass Transfer: The presence of mesopores alleviates diffusion limitations, which is particularly important when dealing with bulky molecules.

Increased Accessibility of Active Sites: The hierarchical structure exposes more active titanium sites to the reactants.

Tunable Acidity: The synthesis methods for hierarchical TS-1 allow for the control of the type and strength of acid sites, which can be optimized for specific reactions.

The development of hierarchical TS-1 catalysts represents a significant advancement in the design of efficient heterogeneous catalysts for fine chemical synthesis, including the production of carbamates from diamines like this compound.

| Catalyst Property | Influence on Carbamate Formation |

| Hierarchical Pore Structure | Enhances diffusion of bulky reactants and products. |

| Lewis Acidic Ti Sites | Activate carbonyl compounds for nucleophilic attack by the amine. |

| High Surface Area | Increases the number of accessible active sites. |

Electrophilic Aromatic Substitution with this compound Derivatives

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful activating amino groups and three methyl groups. Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring wikipedia.org. The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex wikipedia.orgmasterorganicchemistry.comlibretexts.org.

The rate and regioselectivity (the position of substitution) of the reaction are governed by the nature of the substituents already present on the ring unizin.org. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing unizin.orglibretexts.org.

Amino (-NH2) groups are strong activating groups and are ortho-, para-directing. They increase the electron density of the ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles. The resonance stabilization of the intermediate arenium ion is most effective when the electrophile attacks the ortho and para positions relative to the amino group lkouniv.ac.inscispace.com.

Methyl (-CH3) groups are weakly activating groups and are also ortho-, para-directing. They donate electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate formed during the substitution libretexts.org.

In this compound, the positions open for substitution are the 3, 5, and 6 positions. The directing effects of the substituents can be analyzed as follows:

The amino group at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

The amino group at position 4 directs to the ortho (positions 3 and 5) and para (not applicable as it is blocked) positions.

The methyl groups at positions 1, 3, and 5 also exert their ortho- and para-directing influence.

Considering the combined effects, the positions 3 and 5 are doubly activated by two amino groups and methyl groups, making them highly susceptible to electrophilic attack. The position 6 is ortho to one methyl group and meta to the other substituents, making it less reactive. Therefore, electrophilic substitution on this compound derivatives is expected to occur predominantly at the 3 and 5 positions. The high reactivity of the ring may necessitate the use of milder reaction conditions to avoid polysubstitution.

| Substituent Group | Activating/Deactivating | Directing Effect |

| Amino (-NH2) | Strongly Activating | Ortho, Para |

| Methyl (-CH3) | Weakly Activating | Ortho, Para |

Mechanistic Investigations of Polymerization Reactions Involving this compound

This compound, being a difunctional aromatic amine, is a potential monomer for the synthesis of high-performance polymers such as aromatic polyamides and polyimides. Mechanistic investigations into the polymerization reactions of aromatic diamines provide insight into the formation of these materials.

Aromatic Polyamide Formation:

The formation of aromatic polyamides typically involves the condensation polymerization of an aromatic diamine with an aromatic dicarboxylic acid or its derivative (e.g., a diacyl chloride) studymind.co.uksavemyexams.com. The reaction mechanism involves the nucleophilic attack of the amino group of the diamine on the carbonyl carbon of the carboxylic acid derivative studymind.co.uk. This results in the formation of an amide linkage and the elimination of a small molecule, such as water or hydrogen chloride savemyexams.com. The polymerization proceeds in a stepwise manner to form long polymer chains. The reactivity of the monomers and the reaction conditions, such as temperature and the presence of catalysts, can significantly influence the molecular weight and properties of the resulting polymer studymind.co.uk. For unsymmetrical diamines, the difference in reactivity between the two amino groups can affect the polymerization process mdpi.com.

Aromatic Polyimide Formation:

The synthesis of aromatic polyimides from aromatic diamines is often carried out via a two-step method vt.eduvt.edudakenchem.com.

Step 1: Poly(amic acid) Formation: An aromatic diamine reacts with an aromatic dianhydride in a polar aprotic solvent at ambient temperatures. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the anhydride (B1165640) ring, leading to ring-opening and the formation of a soluble poly(amic acid) precursor vt.educore.ac.uk.

Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment at high temperatures or by chemical methods using dehydrating agents at lower temperatures vt.eduresearchgate.net. The imidization step involves the intramolecular cyclization of the amic acid units to form the stable imide ring, with the elimination of water vt.edu.

The properties of the final polyimide are highly dependent on the chemical structure of both the diamine and the dianhydride monomers vt.edu. The use of sterically hindered diamines like this compound can influence the solubility and processing characteristics of the resulting polyimides.

| Polymer Type | Monomers | Key Intermediate | Polymerization Mechanism |

| Aromatic Polyamide | Diamine, Dicarboxylic Acid/Diacyl Chloride | - | Nucleophilic Acyl Substitution |

| Aromatic Polyimide | Diamine, Dianhydride | Poly(amic acid) | Nucleophilic Addition-Elimination followed by Cyclodehydration |

Spectroscopic Characterization and Computational Chemistry of 2,4 Diaminomesitylene

Spectroscopic Analysis (e.g., IR, NMR)

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of 2,4-Diaminomesitylene by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atomic framework, while Infrared (IR) spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy In ¹H NMR spectroscopy of this compound, distinct signals are expected for the aromatic proton, the amine protons, and the protons of the three methyl groups. The chemical environment of each group influences its resonance frequency (chemical shift). The protons of the two amine (-NH₂) groups are expected to appear as a broad signal, while the single aromatic proton will appear as a singlet. The three methyl groups, being in different positions relative to the amino substituents, would be expected to show distinct singlet signals.

For ¹³C NMR spectroscopy, different signals are anticipated for each unique carbon atom in the molecule. This includes the six carbons of the aromatic ring and the three carbons of the methyl groups. The chemical shifts of the ring carbons are particularly sensitive to the attached substituents, with carbons bonded to the electron-donating amine groups typically resonating at higher fields compared to those bonded to methyl groups or hydrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar functional groups and molecular environments.

| Atom Type | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Amine (-NH₂) | 3.0 - 5.0 | Broad signal; chemical shift is solvent-dependent. |

| ¹H | Aromatic (Ar-H) | 6.0 - 7.0 | Singlet, corresponding to the proton at C5. |

| ¹H | Methyl (-CH₃) | 2.0 - 2.5 | Three distinct singlets are expected. |

| ¹³C | Aromatic (C-NH₂) | 135 - 150 | Carbons at positions 2 and 4. |

| ¹³C | Aromatic (C-CH₃) | 120 - 140 | Carbons at positions 1, 3, and 6. |

| ¹³C | Aromatic (C-H) | 110 - 125 | Carbon at position 5. |

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. The N-H stretching vibrations of the primary amine groups are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. Other characteristic peaks include C=C stretching for the aromatic ring and C-N stretching vibrations.

Table 2: Characteristic IR Absorption Frequencies for this compound This table outlines the expected absorption bands based on the molecule's functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong (typically two bands) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of this compound that can be difficult to measure experimentally. These computational methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and predict its behavior.

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. By optimizing the molecular geometry, DFT can predict structural parameters such as bond lengths and bond angles. These theoretical values can be validated by comparison with experimental data, such as the crystallographic data available for this compound, which shows a monoclinic crystal system. nih.gov

Furthermore, DFT calculations yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.govedu.krd

Table 3: Key Electronic Properties Calculated via DFT This table describes important molecular descriptors obtainable from DFT calculations and their chemical significance.

| Property | Description | Chemical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Correlates with the ionization potential; indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | A measure of the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added to the molecule. | A measure of the molecule's ability to be reduced. |

| Electronegativity | A measure of the tendency of the molecule to attract electrons. | Defines the overall electronic character. |

DFT calculations are instrumental in predicting the reactivity of this compound. By analyzing the distribution of electron density, one can identify the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The spatial distribution of the HOMO and LUMO provides direct clues about reactivity. For an aromatic amine like this compound, the HOMO is typically localized on the aromatic ring and the nitrogen atoms of the amine groups, indicating these are the primary sites for electrophilic attack. worktribe.com Conversely, the LUMO distribution highlights potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential around the two amine groups, confirming their role as nucleophilic centers. edu.krd These computational tools allow for the rational prediction of how the molecule will interact with other reagents, guiding the design of synthetic routes.

Computational chemistry is a valuable tool for studying the environmental fate of organic compounds by simulating their degradation pathways. Advanced Oxidation Processes (AOPs), which involve highly reactive species like the hydroxyl radical (•OH), are a common method for breaking down persistent organic pollutants.

DFT can be used to model the reaction mechanisms between this compound and these radicals. researchgate.net Researchers can calculate the activation energies and reaction enthalpies for various potential degradation steps, such as:

Hydrogen abstraction: The •OH radical can abstract a hydrogen atom from one of the amine groups or a methyl group.

Radical addition: The •OH radical can add to the aromatic ring.

By comparing the energy barriers for these different reaction channels, the most thermodynamically and kinetically favorable degradation pathway can be identified. researchgate.net These simulations can predict the initial steps of degradation, identify potential intermediate products, and provide a molecular-level understanding of the compound's persistence and transformation in the environment.

Advanced Materials Applications of 2,4 Diaminomesitylene

Polymer Science and Engineering

In the realm of polymer science, 2,4-diaminomesitylene is a valuable monomer for creating polymers with enhanced solubility, thermal stability, and specific transport properties. Its incorporation into polymer backbones disrupts regular chain packing, leading to materials that are more easily processed while retaining the desirable characteristics of aromatic polymers.

Synthesis of Polyurethanes (PUs) and Non-Isocyanate Polyurethanes (NIPUs)

Polyurethanes (PUs) are a versatile class of polymers typically synthesized through the reaction of diisocyanates with polyols. hacettepe.edu.tr However, growing health and environmental concerns associated with toxic isocyanates have spurred the development of non-isocyanate polyurethane (NIPU) synthesis routes. dntb.gov.ua These alternative methods often involve the reaction of cyclic carbonates with amines, providing a safer pathway to produce polyurethane-like materials. rsc.orgresearchgate.net

In NIPU synthesis, the most common method is the polyaddition of multifunctional cyclic carbonates with primary diamines or polyamines. researchgate.netaalto.fi This reaction, often referred to as aminolysis of cyclic carbonates, results in the formation of polyhydroxyurethanes, as a hydroxyl group is generated adjacent to each newly formed urethane linkage. researchgate.net

Diamine monomers act as hardeners or chain extenders in this process. The structure of the diamine is a critical determinant of the final properties of the NIPU. aalto.fiaalto.fi this compound, as an aromatic diamine, can be employed in this role to introduce rigidity and thermal stability into the polymer backbone. The reaction involves the ring-opening of a bis-cyclic carbonate monomer by the nucleophilic attack of the amino groups of this compound, leading to the step-growth formation of the polymer chain. This catalyst-free reaction is a promising and environmentally friendly approach to polymer synthesis. aalto.fi

The incorporation of specific diamine structures allows for the tailoring of NIPU properties. Generally, NIPUs are known to exhibit increased chemical resistance, lower permeability, improved water absorption characteristics, and enhanced thermal stability compared to some conventional polyurethanes. rsc.org

The use of an aromatic diamine like this compound is expected to significantly enhance the thermal stability of the resulting NIPU. The aromatic moiety in the polymer backbone improves its stiffness and raises the decomposition temperature. aalto.fiaalto.fi Furthermore, the sterically hindered nature of this compound can influence chain packing and intermolecular interactions, potentially affecting properties such as permeability and chemical resistance. Research on various diamines has shown that structural differences, such as aliphatic versus aromatic or linear versus branched, have a profound impact on the mechanical and thermal properties of the final polymer. aalto.fi For instance, NIPUs prepared with p-xylylenediamine, another aromatic diamine, show the highest decomposition temperature in some studies due to the stiffness imparted by the aromatic ring. aalto.fiaalto.fi

Table 1: Effect of Diamine Structure on NIPU Thermal and Mechanical Properties

| Diamine Type | Key Structural Feature | Effect on Young's Modulus | Effect on Thermal Stability |

|---|---|---|---|

| Fatty Acid-Based Diamine | Flexible, branched structure | Lower | Lower decomposition temperature |

| p-Xylylenediamine | Aromatic moiety | Higher | Highest decomposition temperature |

This table is generated based on findings from studies on various diamines to illustrate the structure-property relationships in NIPUs. aalto.fiaalto.fi

Development of Advanced Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. kpi.ua However, their application is often restricted by poor solubility and processability. kpi.ua The introduction of sterically hindered diamines, such as this compound, is a successful strategy to overcome these limitations.

The synthesis of polyimides from sterically hindered diamines like this compound (also referred to as diamino mesitylene (B46885) or DAM) can significantly enhance their solubility in common organic solvents. kpi.ua The methyl groups ortho to the imide nitrogen hinder backbone rotation and disrupt efficient chain packing. kpi.ua This structural disruption reduces intermolecular forces, thereby increasing solubility in solvents like N,N-dimethylacetamide (NMP), chloroform, and tetrahydrofuran without sacrificing high glass transition temperatures (Tg) or thermal stability. kpi.ua

The synthesis is typically a two-step process where the dianhydride reacts with the diamine at room temperature to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. kpi.uanih.gov Despite the lower reactivity of hindered diamines, high molecular weight polymers can be achieved with careful purification of monomers. kpi.ua Polyimides derived from this compound have been shown to form tough, transparent films when cast from solution. kpi.ua

Table 2: Solubility of Polyimides Derived from Sterically Hindered vs. Unhindered Diamines

| Dianhydride | Diamine | Steric Hindrance | Solubility in NMP | Solubility in Chloroform |

|---|---|---|---|---|

| TDAN | DAM | Yes | Insoluble | Insoluble |

| 6FDA | DAM | Yes | Soluble | Soluble |

| BPDA | Unhindered Analog | No | Insoluble/Limited | Insoluble |

This table provides a comparative illustration of solubility based on general findings. kpi.ua Solubility can vary based on the specific dianhydride used. For example, the high rigidity of the TDAN dianhydride can lead to insolubility even with a hindered diamine. kpi.ua

This compound is also a key monomer in the synthesis of advanced polyamide-imide membranes for natural gas purification. acs.orgkaust.edu.sa These membranes are particularly effective for separating acid gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from methane (CH₄). epa.gov

A series of polyamide-imides based on 2,2′-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) and various diamines, including this compound (DAM), have been synthesized and tested for their gas transport properties. acs.org The membranes containing DAM demonstrated high ideal CO₂/CH₄ selectivities (approaching 50) and H₂S and CO₂ permeabilities that were more than an order of magnitude higher than the commercial polymer Torlon®. acs.orgepa.gov

The inclusion of DAM in the polymer structure leads to enhanced stability against plasticization by high-pressure CO₂, a common issue in gas separation membranes. Polymers with this compound were stable up to 56 atm of pure CO₂. acs.orgepa.govdocumentsdelivered.com This stability is attributed to stronger charge transfer complex formation within the polymer matrix. acs.orgdocumentsdelivered.com While these membranes show increased stability towards high-pressure CO₂, they exhibit lower plasticization resistance to pure H₂S, highlighting the complex challenges in designing materials for simultaneous separation of both contaminants. acs.orgepa.gov

Table 3: Gas Transport Properties of a 6FDA-Based Polyamide-Imide Containing this compound (DAM)

| Gas | Permeability (Barrer) | Ideal Selectivity (CO₂/CH₄) |

|---|---|---|

| CO₂ | >10x Torlon® | ~50 |

| H₂S | >10x Torlon® | - |

Data synthesized from research findings on DAM-based polyamide-imides. acs.orgepa.gov

Enhanced Charge Transfer Complex Formation in Polymers

In the realm of polymer chemistry, particularly in the synthesis of polyimides, the formation of charge-transfer complexes (CTCs) between polymer chains significantly influences the material's properties, including its color and electronic characteristics. Polyimides are generally synthesized from the reaction of a dianhydride and a diamine. The electron-donating nature of the diamine and the electron-accepting nature of the dianhydride facilitate the formation of these CTCs.

The incorporation of methyl groups, such as those in this compound, into the polymer backbone can influence the formation of these charge-transfer complexes. Research on semi-aromatic polyimides has shown that the presence of bulky methyl groups can lead to an increase in the amorphous regions within the polymer structure. ijche.com This steric hindrance can improve the flexibility of the polymer chains and potentially reduce intermolecular chain packing. Consequently, this can alter the formation of intermolecular CTCs. ijche.com The electron-donating nature of the three methyl groups on the benzene (B151609) ring of this compound is also expected to enhance the electron-donor character of the diamine monomer, a crucial factor in the formation of charge-transfer complexes with electron-accepting dianhydrides.

| Polymer Component | Role in Charge-Transfer Complex | Potential Influence of this compound Moiety |

|---|---|---|

| Dianhydride | Electron Acceptor | Forms CTC with the electron-donating diamine. |

| Diamine (e.g., this compound) | Electron Donor | The three methyl groups enhance the electron-donating character. |

Optoelectronic Devices

The unique electronic properties of polymers derived from this compound make them promising candidates for applications in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology. The performance of an OLED is heavily dependent on the properties of the organic materials used, particularly in the hole-transporting layer (HTL). Efficient hole injection and transport are crucial for achieving high brightness and efficiency.

Aromatic amines are a well-established class of materials for HTLs due to their electron-donating nature. nih.gov The structure of this compound, with its two amino groups and electron-donating methyl groups, suggests that its derivatives could be effective as hole-transporting materials. When integrated into a polymer matrix, these molecules can facilitate the transport of positive charge carriers (holes) to the emissive layer of the OLED. The methyl groups can also enhance the solubility and morphological stability of the material, which are important for device fabrication and longevity. While direct studies on this compound in OLEDs are not extensively documented, the principles of molecular design for hole-transporting materials strongly suggest its potential in this application.

| Property | Relevance to OLED Performance | Potential Contribution of this compound-based Materials |

|---|---|---|

| Hole Mobility | Efficient transport of positive charges to the emissive layer. | The aromatic amine structure is conducive to hole transport. |

| Ionization Potential | Energy level matching for efficient hole injection from the anode. | The electron-donating methyl groups can tune the ionization potential. |

| Morphological Stability | Prevents degradation and ensures long device lifetime. | The bulky methyl groups can inhibit crystallization. |

Precursor in Organic Synthesis for Dyes, Pharmaceuticals, and Agrochemicals

Beyond polymer science, this compound serves as a versatile precursor for the synthesis of a variety of organic molecules with important industrial applications.

The presence of two reactive amino groups allows for diazotization reactions, a key step in the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds used extensively in the textile and printing industries. The diazotization of this compound would produce a bis-diazonium salt, which can then be coupled with various aromatic compounds to yield a wide range of colors. The substituents on the aromatic coupling partner and the inherent structure of the diamine influence the final color and properties of the dye.

In the pharmaceutical and agrochemical sectors, aromatic diamines are common starting materials for the synthesis of complex bioactive molecules. The amino groups of this compound can be readily transformed into a variety of other functional groups or used to build heterocyclic rings, which are common scaffolds in many drugs and pesticides. While specific commercial products derived directly from this compound are not widely publicized, the chemical literature contains numerous examples of synthetic routes where similar diamines are employed to construct molecules with potential therapeutic or agricultural applications. nih.govmdpi.com

| Application Area | Key Reaction | Role of this compound |

|---|---|---|

| Dyes | Diazotization and Azo Coupling | Forms the core structure of azo dyes. |

| Pharmaceuticals | Heterocycle formation, Amide bond formation | Building block for complex bioactive molecules. |

| Agrochemicals | Functional group transformation | Precursor for the synthesis of pesticides and herbicides. |

Derivatives and Analogues of 2,4 Diaminomesitylene in Research

Aminomesitylene Derivatives

Derivatives of aminomesitylenes, including 2,4-diaminomesitylene, are a subject of research due to the versatile reactivity of the amino groups. These functional groups can undergo a range of chemical transformations, leading to the formation of amides, imines, and other nitrogen-containing moieties. The synthesis of amide derivatives, for instance, can be achieved by reacting the amino group of a substituted aniline (B41778) with an acid or its derivative. sphinxsai.com Such reactions introduce new functional groups that can significantly alter the parent molecule's physical and chemical properties.

The steric hindrance provided by the methyl groups on the mesitylene (B46885) ring can influence the reactivity of the amino groups, potentially allowing for selective reactions. Research into the reaction chemistry of tri-substituted mesitylene derivatives has explored how this steric bulk affects their conversion into polydentate ligands incorporating functionalities like carboxylates and phosphinates. rsc.org These derivatives are of interest for their potential applications in coordination chemistry and materials science. While aniline and its derivatives, such as N-methylaniline, have broad applications in the synthesis of pharmaceuticals, dyes, and polymers, the specific research on aminomesitylene derivatives often focuses on leveraging the unique steric and electronic properties conferred by the trimethyl-substituted benzene (B151609) ring.

Sulfonated this compound Derivatives (e.g., this compound-6-sulfonic acid)

Sulfonation of this compound introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, significantly increasing its water solubility and modifying its electronic properties. A key example of such a derivative is this compound-6-sulfonic acid. This compound serves as an important intermediate in the synthesis of active dyes. google.com

A patented method for the production of this compound-6-sulfonic acid involves the reduction of the sodium salt of 2,4-dinitromesitylene-6-sulfonic acid. This process has been optimized to increase the yield and purity of the final product. google.com The introduction of the sulfonic acid group not only impacts the solubility but can also play a role in the binding of the final dye molecule to fabrics or other materials. The market for related compounds, such as 2,6-diamino mesitylene-4-sulfonic acid, indicates their relevance in industrial applications. reportocean.com

Table 1: Selected Sulfonated Diaminomesitylene Derivatives and Their Significance

| Compound Name | CAS Number | Key Research Finding/Application |

| This compound-6-sulfonic acid | 32432-55-6 | Intermediate in the synthesis of active dyes. google.comechemi.comspectrumchemical.com |

Substituted Diaminoquinazoline Derivatives (e.g., as potential tubulin polymerization inhibitors)

A significant area of research involving this compound analogues has been the synthesis of substituted 2,4-diaminoquinazoline derivatives. These compounds have shown promise as potent biological agents, particularly as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive targets for anticancer drug development. umich.edunih.gov

In one study, a series of nine 2,4-diaminoquinazoline derivatives were designed and synthesized with the aim of occupying the nocodazole (B1683961) (NZ) and colchicine (B1669291) (COL) binding sites on β-tubulin. umich.edu The synthesis involved a multi-step process starting from 5-amino-2-fluorobenzonitrile. umich.edu The resulting compounds demonstrated antiproliferative activity against various cancer cell lines, with some exerting their effect by inhibiting tubulin polymerization. umich.edu

Another area of investigation for 2,4-diaminoquinazoline derivatives is their potential as anti-tubercular agents. A systematic exploration of the structure-activity relationships of N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine revealed that the benzylic amine at the 4-position and the piperidine (B6355638) at the 2-position are crucial for its activity against Mycobacterium tuberculosis. nih.gov These findings highlight the versatility of the 2,4-diaminoquinazoline scaffold in medicinal chemistry. The synthesis of these complex molecules often involves cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates or the reaction of a 2,4-diaminoquinazoline with a substituted formamidine (B1211174) dimethyl acetal. organic-chemistry.orggoogle.com

Table 2: Research Highlights of Substituted Diaminoquinazoline Derivatives

| Derivative Class | Therapeutic Target | Key Research Finding |

| Phenyl- and quinolinyl-substituted 2,4-diaminoquinazolines | Tubulin Polymerization | Exert antiproliferative activity by inhibiting tubulin polymerization. umich.edu |

| N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine | Mycobacterium tuberculosis | Key structural features for anti-tubercular activity identified. nih.gov |

Other Nitrated Mesitylene Derivatives as Precursors (e.g., 2,4-Dinitromesitylene, 2-Bromo-4,6-dinitromesitylene)

Nitrated mesitylene derivatives are crucial precursors in the synthesis of this compound and its subsequent derivatives. The most direct precursor is 2,4-dinitromesitylene. This compound is synthesized through the nitration of mesitylene and can then be reduced to this compound. The reduction of the nitro groups to amino groups is a fundamental step and can be achieved using various reducing agents.

Another related nitrated derivative is 2-bromo-4,6-dinitromesitylene. This compound is produced via the bromination of 2,4-dinitromesitylene. While it is a derivative of the primary precursor to this compound, its primary application noted in research is as a monomer for the synthesis of fluorinated polymers. The presence of the bromo group in addition to the nitro groups provides a different set of reactive sites for further chemical modifications.

Table 3: Key Nitrated Mesitylene Derivatives and Their Roles

| Compound Name | Role in Relation to this compound | Noted Application in Research |

| 2,4-Dinitromesitylene | Direct precursor | Synthesis of this compound via reduction. |

| 2-Bromo-4,6-dinitromesitylene | Derivative of the precursor | Monomer for fluorinated polymers. |

Future Research Directions and Emerging Applications

Design of Selective Catalysts for Specific Functionalization